Terpinyl formate

描述

属性

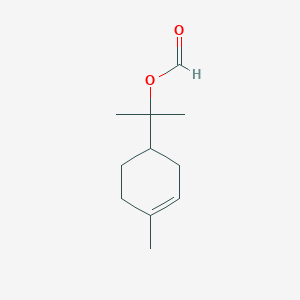

IUPAC Name |

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl formate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-9-4-6-10(7-5-9)11(2,3)13-8-12/h4,8,10H,5-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYLQIQMGUZFCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(C)OC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862849 |

Source

|

| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, 1-formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a floral citrusy, tart, herbaceous odour |

Source

|

| Record name | Terpinyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/663/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

213.00 to 225.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | alpha-Terpineol formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, very slightly soluble in water, 1 ml in 6 ml 60% alcohol (in ethanol) |

Source

|

| Record name | alpha-Terpineol formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Terpinyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/663/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.987-0.993 (15.5°) |

Source

|

| Record name | Terpinyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/663/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2153-26-6 |

Source

|

| Record name | α-Terpinyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2153-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terpinyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002153266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, 1-formate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, 1-formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menth-1-en-8-yl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERPINYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTJ0954O31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Terpineol formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

"Terpinyl formate" chemical and physical properties

An In-depth Technical Guide to Terpinyl Formate: Chemical and Physical Properties

Abstract

Terpinyl formate is a monoterpenoid ester recognized for its characteristic floral and fruity aroma.[1] This document provides a comprehensive overview of the chemical and physical properties of terpinyl formate, tailored for researchers, scientists, and professionals in drug development. It includes a detailed summary of its physicochemical parameters, spectroscopic data, and insights into its biological activities. Methodologies for property determination are outlined, and logical and experimental workflows are visually represented.

Chemical and Physical Properties

Terpinyl formate is a clear to pale yellow liquid.[1] It is an ester synthesized from α-terpineol and formic acid.[1] The fundamental chemical and physical properties of terpinyl formate are summarized below.

Identification and Structure

| Property | Value | Source |

| IUPAC Name | 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl formate | [2] |

| CAS Number | 2153-26-6 | [3] |

| Molecular Formula | C11H18O2 | [3][][5] |

| Molecular Weight | 182.26 g/mol | [2][5] |

| Canonical SMILES | CC1=CCC(CC1)C(C)(C)OC=O | [2] |

| InChIKey | IPYLQIQMGUZFCK-UHFFFAOYSA-N | [2][3] |

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow clear liquid | [1][] |

| Odor | Floral, fruity, with notes of lavender, cypress, and citrus | [1][][6] |

| Boiling Point | 213-225 °C at 760 mmHg | [2][6] |

| Density | 0.981 g/mL at 25°C | [7] |

| Specific Gravity | 0.977 to 0.983 at 25.00 °C | [6][8] |

| Refractive Index | 1.467 to 1.473 at 20.00 °C | [2][8] |

| Flash Point | 97.22 °C (207.00 °F) | [6][8] |

| Solubility | Very slightly soluble in water; soluble in alcohol | [2][][6] |

| logP (o/w) | 3.313 (estimated) | [6] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of terpinyl formate are based on standard analytical chemistry techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is essential for determining the purity of terpinyl formate and for identifying any isomers or impurities. The Kovats Retention Index, a key parameter in GC, has been reported for terpinyl formate on standard non-polar and polar columns.[2][3]

-

Methodology: A sample of terpinyl formate is vaporized and injected into the gas chromatograph. The sample is carried by an inert gas through a capillary column. The separation of components is based on their boiling points and interactions with the stationary phase of the column. The eluted components are then detected by a mass spectrometer, which provides information on their molecular weight and fragmentation pattern, allowing for identification and quantification.

-

-

Density and Specific Gravity Determination:

-

Methodology: A pycnometer or a digital density meter is used for this measurement. The pycnometer is a flask with a specific volume that is weighed empty, then filled with the sample and weighed again. The density is calculated from the mass and volume of the sample at a controlled temperature.

-

-

Refractive Index Measurement:

-

Methodology: An Abbe refractometer is typically used to measure the refractive index. A small amount of the liquid sample is placed on the prism of the refractometer. The instrument measures the angle at which light is refracted as it passes from the prism into the sample, which is then converted to the refractive index value at a specified temperature.

-

-

Flash Point Determination:

-

Methodology: A closed-cup method, such as the Tag Closed-Cup (TCC) tester, is used to determine the flash point. The sample is heated in a closed cup, and an ignition source is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors ignite.

-

Biological Activity and Potential Applications

Terpinyl formate has demonstrated several biological activities that are of interest to the drug development community.

-

Antimicrobial Properties: Research indicates that terpinyl formate exhibits antimicrobial activity.[][9] The proposed mechanism involves the disruption of the microbial cell membrane, leading to cell lysis and death.[9] This property makes it a candidate for inclusion in topical medications for skin infections.[]

-

Antioxidant Activity: The compound is known to scavenge free radicals and reactive oxygen species, which helps to protect cells from oxidative damage.[9]

-

Therapeutic Potential: Studies are ongoing to explore the therapeutic applications of terpinyl formate.[9] It is being investigated for its potential in addressing respiratory conditions such as asthma and bronchitis.[] The mechanism of action may involve interactions with specific receptors or enzymes to modulate their activity.[9]

Safety and Handling

For safe handling of terpinyl formate, it is recommended to use personal protective equipment, including gloves and safety goggles.[1] Work should be conducted in a well-ventilated area or under a fume hood.[1] The substance should be stored in a cool, dry, and dark place in airtight containers, away from heat and strong oxidizing agents.[1] Safety data sheets (SDS) provide comprehensive information on handling, toxicity, and storage.[1]

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and characterization of terpinyl formate.

References

- 1. Terpinyl Formate | 2153-26-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. Terpinyl formate | C11H18O2 | CID 16537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Terpinyl formate [webbook.nist.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. terpinyl formate, 2153-26-6 [perflavory.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. terpinyl formate, 2153-26-6 [thegoodscentscompany.com]

- 9. Terpinyl formate | 2153-26-6 | Benchchem [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Terpinyl Formate (CAS Registry Number 2153-26-6)

Introduction

Terpinyl formate (CAS: 2153-26-6) is a monoterpene ester recognized for its characteristic floral and fruity aroma.[1] Chemically, it is the formate ester of terpineol. As a p-menthane monoterpenoid, it belongs to a class of naturally derived compounds with diverse applications.[2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectral data, biological activities, and applications, with a focus on information relevant to research and development.

Chemical and Physical Properties

Terpinyl formate is a colorless liquid.[2][] Its key physical and chemical properties are summarized in the table below, compiled from various sources.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl formate | [2][3] |

| Synonyms | α-Terpinyl formate, p-Menth-1-en-8-yl formate | [2][5] |

| CAS Registry Number | 2153-26-6 | [5] |

| Molecular Formula | C₁₁H₁₈O₂ | [5] |

| Molecular Weight | 182.26 g/mol | [2] |

| Appearance | Colorless clear liquid | [][6] |

| Odor | Pleasant, floral, citrusy, with notes of lavender and cypress | [][6][7] |

| Boiling Point | 213-225 °C at 760 mmHg | [2][6] |

| Flash Point | 97.22 °C (207.00 °F) TCC | [6][8] |

| Density | 0.977 to 0.983 g/mL at 25 °C | [6][8] |

| Refractive Index | 1.4680 to 1.4730 at 20 °C | [6][8] |

| Solubility | Soluble in alcohol; very slightly soluble in water (31.13 mg/L at 25 °C est.) | [6][8] |

| logP (o/w) | 3.313 (est.) | [6] |

Synthesis and Experimental Protocols

Terpinyl formate can be synthesized through several routes, most commonly via the esterification of terpineol.

Synthesis via Esterification of Terpineol

The primary method for synthesizing terpinyl formate is the acid-catalyzed esterification of terpineol with formic acid.[9]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine α-terpineol (1.0 eq) and an excess of formic acid (e.g., 1.5-2.0 eq).

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1% by weight of terpineol) to the reaction mixture while stirring.

-

Reflux: Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, slowly pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure terpinyl formate.

Microwave-Assisted Synthesis

A microwave-assisted synthesis from α-pinene and formic acid has also been reported, achieving yields up to 60.4% under optimized conditions.[9]

Experimental Protocol (Based on reported conditions):

-

Reactants: Combine α-pinene (0.03 mol) and formic acid (0.15 mol) in a microwave-safe reaction vessel.

-

Microwave Irradiation: Subject the mixture to microwave irradiation at 700 W for 40 minutes.

-

Purification: Following the reaction, the product would be isolated and purified using standard techniques such as extraction and distillation, similar to the esterification protocol.

Spectroscopic Data

The structural characterization of terpinyl formate is confirmed by various spectroscopic methods.

| Technique | Data Highlights | Reference(s) |

| ¹H NMR | Spectra available, characteristic peaks for the formate proton and terpene moiety. | [10] |

| ¹³C NMR | Spectra available, solvent CDCl₃. | [10][11] |

| IR (Infrared) | Spectra available (Transmission). | [2][10] |

| Mass Spec (GC-MS) | Major fragments observed at m/z 121, 93, 136, 59, 41. | [2] |

| Kovats RI | Non-polar column (RTX-5): 1247; Polar column (DB-Wax): 1683. | [5][12] |

Biological and Pharmacological Activities

Terpinyl formate exhibits several biological activities that are of interest to drug development professionals.

Antimicrobial Activity

Research has shown that terpinyl formate possesses significant antimicrobial properties.[9] Its mechanism of action involves the disruption of the cell membrane of microorganisms, which leads to cell lysis and subsequent cell death.[9] This activity has been observed against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a natural preservative or a component in topical medications for skin infections.[9][]

Antioxidant Activity

Terpinyl formate has demonstrated antioxidant capabilities by scavenging free radicals and reactive oxygen species (ROS).[9] This action helps protect cells from oxidative damage, a key factor in many disease processes. Its antioxidant properties suggest potential therapeutic applications in conditions related to oxidative stress.[9]

Therapeutic Potential

The combination of antimicrobial and antioxidant activities makes terpinyl formate a candidate for further investigation in drug development.[9] Studies are exploring its use in treating conditions related to microbial infections and oxidative stress.[9][] Safety assessments have indicated that the compound is non-cytotoxic and non-genotoxic under specific conditions, supporting its potential for medicinal applications.[9]

Applications

The primary applications of terpinyl formate are driven by its pleasant aroma and biological activities.

-

Fragrance and Flavor Industry: It is widely used in the fragrance industry for its fresh, floral, and fruity scent, appearing in perfumes, soaps, personal care products, and cosmetics.[1][9] It is also used as a flavoring agent in foods and beverages, adding sweet and fruity notes.[1][6] It is recognized as a synthetic flavoring substance by the FDA (21CFR172.515) and has been evaluated by JECFA.[2][8][13]

-

Pharmaceutical and Medical Research: Its antimicrobial properties have led to its inclusion in some topical medication formulations for skin infections and wounds.[] Research is also ongoing into its potential for addressing respiratory ailments.[]

-

Industrial Applications: It can be used as a solvent and fragrance intermediate in air fresheners, detergents, and other household products.[1]

Safety and Handling

While generally recognized as safe (GRAS) for its use as a flavoring agent, proper handling is essential in a laboratory or industrial setting.[6]

-

Hazards: May cause skin and eye irritation.[6] Safety data for the related compound, terpinyl acetate, indicates it is toxic to aquatic life with long-lasting effects.[14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses (e.g., compliant with EN166) to prevent skin and eye contact.[15]

-

Handling: Handle in a well-ventilated area. Ensure eyewash stations and safety showers are nearby. Keep away from heat, sparks, and open flames.[15]

-

Storage: Store in a cool, dry, and well-ventilated place in tightly sealed containers.[] Incompatible with strong oxidizing agents.[15]

-

Human Experience: A 2% solution was reported to cause no irritation or sensitization in humans.[6][8]

References

- 1. Terpinyl Formate | 2153-26-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. Terpinyl formate | C11H18O2 | CID 16537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound alpha-Terpinyl formate (FDB008755) - FooDB [foodb.ca]

- 5. Terpinyl formate [webbook.nist.gov]

- 6. terpinyl formate, 2153-26-6 [perflavory.com]

- 7. 2153-26-6 | CAS DataBase [m.chemicalbook.com]

- 8. terpinyl formate, 2153-26-6 [thegoodscentscompany.com]

- 9. Terpinyl formate | 2153-26-6 | Benchchem [benchchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Terpinyl formate [webbook.nist.gov]

- 13. femaflavor.org [femaflavor.org]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

Spectroscopic Data Analysis of Terpinyl Formate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for terpinyl formate, a common fragrance and flavoring agent. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound. This document details quantitative spectroscopic data, experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for terpinyl formate, facilitating easy comparison and reference.

Table 1: ¹H NMR Spectroscopic Data for Terpinyl Formate

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.0 | s | H-C=O (formate) |

| ~5.4 | br s | C=C-H |

| ~2.0 - 2.2 | m | CH₂ and CH |

| ~1.65 | s | CH₃-C=C |

| ~1.4 | s | (CH₃)₂-C-O |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The data presented is a general representation.

Table 2: ¹³C NMR Spectroscopic Data for Terpinyl Formate

| Chemical Shift (δ) ppm | Assignment |

| ~161.0 | C=O (formate) |

| ~134.0 | C =CH |

| ~120.0 | C=C H |

| ~82.0 | C -(CH₃)₂ |

| ~40.0 - 20.0 | CH, CH₂, CH₃ |

Note: The chemical shifts are approximate and can be influenced by experimental conditions.

Table 3: Infrared (IR) Spectroscopic Data for Terpinyl Formate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretching (alkane) |

| ~1725 | Strong | C=O stretching (ester, formate) |

| ~1160 | Strong | C-O stretching (ester, formate) |

| ~1640 | Medium | C=C stretching (alkene) |

Table 4: Mass Spectrometry (MS) Data for Terpinyl Formate

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 136 | ~55 | [M - HCOOH]⁺ (Loss of formic acid) |

| 121 | 100 | [C₉H₁₃]⁺ (Loss of formic acid and methyl group) |

| 93 | ~72 | [C₇H₉]⁺ (Terpinolene-like fragment) |

| 41 | ~25 | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H and ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: A solution of terpinyl formate (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher) is used.

-

¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is employed.

-

Acquisition Parameters:

-

Number of scans: 16-32 (to achieve adequate signal-to-noise ratio).

-

Relaxation delay: 1-2 seconds.

-

Spectral width: Appropriate to cover the expected chemical shift range (e.g., 0-10 ppm).

-

-

-

¹³C NMR Data Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

-

Acquisition Parameters:

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: Appropriate for carbon signals (e.g., 0-200 ppm).

-

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

2.2.1 Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

-

Sample Preparation: For a liquid sample like terpinyl formate, the analysis is typically performed using the "neat" technique. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[1]

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty salt plates is recorded first.

-

The sample is then placed between the plates, and the sample spectrum is acquired.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

2.3.1 Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: A dilute solution of terpinyl formate is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used. The GC is equipped with a suitable capillary column (e.g., HP-5MS).

-

Gas Chromatography (GC) Conditions:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature of ~60 °C is held for a few minutes, followed by a ramp up to ~240 °C at a rate of 5-10 °C/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[1]

-

Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

-

Scan Range: m/z 40-400.

-

-

Data Analysis: The total ion chromatogram (TIC) is analyzed to determine the retention time of terpinyl formate. The mass spectrum corresponding to this peak is then examined to identify the molecular ion peak and the fragmentation pattern. This pattern is compared with spectral libraries (e.g., NIST) for confirmation. The fragmentation pattern provides valuable information about the structure of the molecule.[1]

Workflow for Spectroscopic Data Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a compound like terpinyl formate.

Caption: Workflow for the spectroscopic analysis of terpinyl formate.

This comprehensive guide provides foundational spectroscopic data and methodologies for the analysis of terpinyl formate. Researchers can utilize this information for compound identification, purity assessment, and as a basis for further studies in drug development and related fields.

References

Terpinyl Formate: A Technical Guide to Natural Sources and Isolation Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpinyl formate, a monoterpene ester, is a valuable natural compound with applications in the fragrance, flavor, and pharmaceutical industries. Its characteristic aroma and potential biological activities make it a target for isolation from natural sources. This technical guide provides an in-depth overview of the known natural occurrences of terpinyl formate, presenting quantitative data and detailed experimental protocols for its extraction and purification. The information is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry and drug development.

Natural Sources of Terpinyl Formate

The occurrence of terpinyl formate in nature is not widespread, with significant concentrations being reported in a limited number of plant species. The primary documented source is the essential oil of Peumus boldus, a tree native to Chile. However, the chemical composition of P. boldus essential oil exhibits significant variability, likely due to factors such as geographic location, harvest time, and genetic diversity of the plant. While some studies report a high concentration of α-terpinyl formate, others identify different compounds as the major constituents.

Contrary to some older literature, recent and comprehensive analyses of Ceylon cardamom (Elettaria cardamomum) essential oil do not indicate the presence of terpinyl formate. Instead, its isomer, α-terpinyl acetate, is consistently found as a major component. Therefore, Elettaria cardamomum is not considered a viable natural source of terpinyl formate.

Data Presentation: Quantitative Analysis of Terpinyl Formate in Peumus boldus

The following table summarizes the reported concentrations of α-terpinyl formate in the essential oil of Peumus boldus leaves from various studies, highlighting the notable chemotypic variation.

| Plant Source | Plant Part | Active Compound | Concentration (% of Essential Oil) | Reference |

| Peumus boldus Molina | Leaves | α-Terpinyl formate | 61.99 | [1][2][3] |

| Peumus boldus Molina | Leaves | Not Detected | - | [4][5][6][7][8][9][10] |

Note: The significant discrepancy in the reported presence and concentration of terpinyl formate underscores the importance of sourcing and thorough analytical verification when working with Peumus boldus essential oil.

Isolation and Purification of Terpinyl Formate

The isolation of terpinyl formate from its natural sources involves a multi-step process, beginning with the extraction of the essential oil from the plant material, followed by purification of the target compound.

Experimental Protocols

This protocol describes a standard method for obtaining the crude essential oil from Peumus boldus leaves.

Materials and Equipment:

-

Dried leaves of Peumus boldus

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Distilled water

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Preparation of Plant Material: Coarsely grind 100 g of dried Peumus boldus leaves.

-

Apparatus Setup: Place the ground leaves into a 2 L round-bottom flask and add 1 L of distilled water. Set up the Clevenger-type apparatus for hydrodistillation.

-

Hydrodistillation: Heat the flask using a heating mantle to boil the water. Continue the distillation for 3 hours, collecting the volatile components.

-

Oil Separation: After distillation, allow the apparatus to cool. The essential oil will separate from the aqueous phase (hydrosol) in the collection tube of the Clevenger apparatus.

-

Collection and Drying: Carefully collect the essential oil layer. Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the dried essential oil in a sealed, airtight glass vial in a cool, dark place.

This generalized protocol outlines the purification of terpinyl formate from the crude essential oil based on the principle of separating compounds with different boiling points. This method is applicable for enriching and isolating terpene esters.

Materials and Equipment:

-

Crude Peumus boldus essential oil containing terpinyl formate

-

Fractional distillation apparatus (including a fractionating column, condenser, and collection flasks)

-

Heating mantle with a stirrer

-

Vacuum pump (optional, for vacuum fractional distillation)

-

Gas Chromatography-Mass Spectrometry (GC-MS) for fraction analysis

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. For heat-sensitive compounds like terpenes, a vacuum distillation setup is recommended to lower the boiling points and prevent degradation.

-

Charging the Flask: Place the crude essential oil into the distillation flask.

-

Distillation:

-

Atmospheric Distillation: Gradually heat the flask. The vapor will rise through the fractionating column.

-

Vacuum Distillation: If using a vacuum, first reduce the pressure in the system to the desired level and then begin heating.

-

-

Fraction Collection: Monitor the temperature at the head of the column. Collect the distillate in separate fractions as the temperature plateaus and then begins to rise again. Each plateau corresponds to the boiling point of a specific component or a mixture of components at that pressure.

-

Analysis of Fractions: Analyze each collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine its composition and identify the fraction(s) rich in terpinyl formate.

-

Pooling and Re-distillation (Optional): Fractions with a high concentration of terpinyl formate can be combined and subjected to a second round of fractional distillation to achieve higher purity.

GC-MS is the standard analytical technique for identifying and quantifying the components of essential oils.

Typical GC-MS Parameters:

-

Column: A non-polar column (e.g., HP-5MS) or a polar column (e.g., DB-WAX) can be used.

-

Carrier Gas: Helium.

-

Injection Mode: Split.

-

Temperature Program: A temperature gradient is typically used, for example, starting at 60°C and ramping up to 240°C.

-

Mass Spectrometry: Electron Ionization (EI) mode.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference compounds and databases (e.g., NIST).

Visualizing the Workflow

The following diagrams illustrate the general workflow for the isolation and purification of terpinyl formate from a natural source.

References

- 1. Characterization of the Biological Potential of the Essential Oils from Five Species of Medicinal Plants [scirp.org]

- 2. Essential Oils from Mentha piperita, Cymbopogon citratus, Rosmarinus officinalis, Peumus boldus and Foeniculum vulgare: Inhibition of Phospholipase A2 and Cytotoxicity to Human Erythrocytes [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Composition and antimicrobial activity of the essential oil of Peumus boldus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. redalyc.org [redalyc.org]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the Insecticidal Potential of Boldo (Peumus boldus) Essential Oil: Toxicity to Pests and Vectors and Non-target Impact on the Microcrustacean Daphnia magna - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Terpinyl Formate from α-Pinene and Formic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of terpinyl formate, a valuable fragrance and flavoring agent, from the readily available bicyclic monoterpene, α-pinene, and formic acid. The document details the underlying reaction mechanisms, experimental protocols, and quantitative data derived from scientific literature, offering a core resource for professionals in chemical research and development.

Introduction

Terpinyl formate (C₁₁H₁₈O₂) is a monoterpene ester recognized for its characteristic floral, citrusy, and herbaceous aroma.[1][2] It is utilized in the flavor, fragrance, and cosmetic industries. The synthesis of terpinyl formate is primarily achieved through the acid-catalyzed esterification of α-terpineol with formic acid or, more directly, via the reaction of α-pinene with formic acid.[3][4] This latter method, which is the focus of this guide, involves an acid-catalyzed addition and rearrangement mechanism, offering a direct route from a common natural feedstock.

The reaction of α-pinene, the major constituent of turpentine, with a carboxylic acid like formic acid is a classic example of carbocation chemistry involving the strained bicyclic structure of pinene.[5] Understanding and controlling the reaction conditions are critical to maximizing the yield of the desired terpinyl formate and minimizing the formation of byproducts such as isomeric alcohols (terpineol), other esters, and rearranged terpenes like camphene and limonene.[6][7]

Core Reaction Mechanism and Pathway

The synthesis of terpinyl formate from α-pinene in the presence of an acid catalyst proceeds through a series of carbocation intermediates. The strained four-membered ring in α-pinene is susceptible to acid-catalyzed opening, which initiates a cascade of rearrangements, primarily the Wagner-Meerwein rearrangement.

The generally accepted pathway is as follows:

-

Protonation: The double bond of α-pinene is protonated by the acid catalyst (e.g., H⁺ from formic acid or a stronger acid catalyst like sulfuric acid), forming a tertiary carbocation.[5]

-

Carbocation Rearrangement: The initial carbocation is unstable and undergoes a rapid rearrangement. The breaking of the C1-C6 bond in the bicyclo[3.1.1]heptane system relieves ring strain and results in the formation of a more stable tertiary p-menthane carbocation.

-

Nucleophilic Attack: The formate anion (HCOO⁻) or a formic acid molecule then acts as a nucleophile, attacking the carbocation to form the final product, α-terpinyl formate.

This reaction pathway highlights the competition between esterification and other potential reactions, such as hydration (if water is present) to form α-terpineol or elimination to form various terpene hydrocarbons.

Caption: Acid-catalyzed reaction pathway from α-pinene to terpinyl formate.

Experimental Protocols

Detailed experimental procedures vary depending on the catalyst and equipment used. Below are synthesized protocols based on methodologies described in the literature, including conventional heating and microwave-assisted synthesis.

3.1 General Protocol for Acid-Catalyzed Synthesis

This protocol outlines a standard laboratory procedure using a strong acid catalyst.

-

Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a thermometer. The setup should be placed in a heating mantle or an oil bath.

-

Charging Reactants: The flask is charged with α-pinene and formic acid. The molar ratio of formic acid to α-pinene is a critical parameter, often ranging from 2:1 to 5:1 to favor ester formation.[3]

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid, is carefully added to the reaction mixture while stirring.[4] Historically, mixtures of phosphoric and formic acid have been used.[4][7]

-

Reaction: The mixture is heated to the desired temperature (e.g., 50-70°C) and maintained for a specified duration (e.g., 4-24 hours). The reaction progress is monitored periodically by withdrawing aliquots and analyzing them using Gas Chromatography (GC).

-

Work-up:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The acid catalyst is neutralized by washing the organic phase with a saturated sodium bicarbonate solution until effervescence ceases.

-

The organic layer is then washed with brine to remove residual water and salts.

-

The resulting organic phase is dried over an anhydrous agent like sodium sulfate or magnesium sulfate.

-

-

Purification: The crude product is filtered, and the solvent (if any) is removed under reduced pressure. The final product, terpinyl formate, is purified by vacuum distillation.

-

Characterization: The identity and purity of the terpinyl formate are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

3.2 Microwave-Assisted Synthesis Protocol

Microwave irradiation can significantly reduce reaction times.

-

Reactant Preparation: In a dedicated microwave reaction vessel, α-pinene (e.g., 0.03 mol) and formic acid (e.g., 0.15 mol) are combined.[3]

-

Microwave Reaction: The vessel is sealed and placed in a microwave reactor. The reaction is carried out at a set power (e.g., 700 W) for a short duration (e.g., 40 minutes).[3] Temperature and pressure should be monitored throughout the process.

-

Work-up and Purification: The work-up and purification steps are identical to those described in the general protocol (Section 3.1, steps 5-7).

Caption: General experimental workflow for terpinyl formate synthesis.

Quantitative Data Summary

The yield and selectivity of terpinyl formate synthesis are highly dependent on the chosen catalyst and reaction conditions. The following tables summarize quantitative data from various studies. Note that much of the recent literature focuses on the analogous synthesis of terpinyl acetate or the synthesis of terpineol where terpinyl esters are intermediates. Data for direct terpinyl formate synthesis is more limited.

Table 1: Microwave-Assisted Synthesis of Terpinyl Formate

| α-Pinene (mol) | Formic Acid (mol) | Microwave Power (W) | Time (min) | Yield (%) | Reference |

|---|

| 0.03 | 0.15 | 700 | 40 | 60.4 |[3] |

Table 2: Catalytic Systems for Synthesis of Terpinyl Esters from α-Pinene (Note: This table includes data for the analogous terpinyl acetate to illustrate catalyst performance)

| Catalyst System | Carboxylic Acid | Temperature (°C) | Time (h) | α-Pinene Conversion (%) | Terpinyl Ester Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Tartaric acid–boric acid | Acetic Acid | 25 | 24 | 91.8 | 45.6 | [8] |

| Lactic acid–B₂O₃ | Acetic Acid | N/A | N/A | 93.2 | 47.1 | [9] |

| H-beta Zeolite | Acetic Acid | Room Temp | 24 | N/A (29% Yield) | N/A | [8][10] |

| Phosphoric acid/Acetic acid | Acetic Acid | 70 | 12-15 | 96 | 48.1 (for α-terpineol via acetate) | [11][12] |

| Phosphoric acid/Formic acid | Formic Acid | N/A | N/A | Lower Yields (vs. Acetic) | N/A |[7] |

N/A: Data not available in the cited source.

The data indicates that while high conversions of α-pinene are achievable, selectivity towards the desired terpinyl ester can be moderate due to competing isomerization and hydration reactions.[8][11] Microwave-assisted synthesis appears to be a promising method for achieving high yields in significantly shorter reaction times.[3]

Conclusion

The synthesis of terpinyl formate from α-pinene and formic acid is a feasible process rooted in fundamental principles of carbocation chemistry. Success hinges on the careful selection of catalysts and the precise control of reaction parameters to steer the reaction toward esterification and away from the formation of undesired byproducts. While traditional methods involving strong mineral acids are effective, modern approaches using solid acid catalysts or microwave assistance offer potential improvements in terms of efficiency, safety, and environmental impact. The data and protocols presented in this guide provide a solid foundation for researchers and professionals aiming to develop or optimize the production of this commercially significant aroma chemical.

References

- 1. Terpinyl formate | C11H18O2 | CID 16537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. terpinyl formate, 2153-26-6 [perflavory.com]

- 3. Terpinyl formate | 2153-26-6 | Benchchem [benchchem.com]

- 4. US2060597A - Method for the production of terpineol from pinene - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00423B [pubs.rsc.org]

- 8. Synthesis of terpinyl acetate from α-pinene catalyzed by α-hydroxycarboxylic acid–boric acid composite catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of terpinyl acetate from α-pinene catalyzed by α-hydroxycarboxylic acid-boric acid composite catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Terpinyl Formate: A Technical Review of its Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpinyl formate is a monoterpene ester that contributes to the characteristic aroma of various plants and their essential oils. It is formed through the esterification of terpineol with formic acid. Beyond its use in the fragrance and flavor industries, emerging research has begun to shed light on the diverse bioactive properties of terpinyl formate, suggesting its potential in therapeutic applications. This technical guide provides a comprehensive review of the current literature on the bioactivity of terpinyl formate, with a focus on its antimicrobial, antioxidant, and anti-inflammatory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action to support further research and development.

Antimicrobial Activity

Terpinyl formate has been identified as a component of several essential oils exhibiting antimicrobial properties. While studies on the pure compound are limited, the antimicrobial efficacy of essential oils rich in terpinyl formate suggests its contribution to the observed effects. The primary mechanism of action for terpenoids against microorganisms is often attributed to the disruption of the cell membrane's integrity, leading to cell lysis.

Quantitative Data

The following table summarizes the minimum inhibitory concentration (MIC) values of essential oils containing terpinyl formate against various pathogens. It is important to note that these values represent the activity of the entire essential oil and not of terpinyl formate in isolation.

| Essential Oil Source | Terpinyl Formate Content (%) | Microorganism | MIC (µg/mL) | Reference |

| Peumus boldus | 61.99 | Escherichia coli | 32.25 | [1] |

| Peumus boldus | 61.99 | Staphylococcus aureus | 62.5 | [1][2] |

| Thymus citriodorus L. | 10.4 | Escherichia coli | Not specified (Zone of Inhibition: 32±0.76 mm) | [3] |

| Thymus citriodorus L. | 10.4 | Klebsiella pneumoniae | Not specified (Zone of Inhibition: 16±0.57 mm) | [3] |

| Thymus citriodorus L. | 10.4 | Pseudomonas aeruginosa | Not specified (Zone of Inhibition: 20±0.43 mm) | [3] |

| Thymus citriodorus L. | 10.4 | Staphylococcus aureus | Not specified (Zone of Inhibition: 28±0.87 mm) | [3] |

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is commonly used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Bacterial strains are cultured on an appropriate agar medium for 24 hours at 37°C. A few colonies are then suspended in sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Test Compound: A stock solution of the essential oil or pure terpinyl formate is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Incubation: The prepared bacterial inoculum is added to each well containing the serially diluted test compound. The microtiter plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which no visible bacterial growth is observed.

Workflow for Broth Microdilution Assay

References

Terpinyl Formate: A Technical Guide to Potential Therapeutic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpinyl formate, a monoterpene ester, has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of its bioactivity, with a focus on its antimicrobial, antioxidant, anti-inflammatory, and analgesic properties. Due to the limited specific research on terpinyl formate, this document also extensively reviews the well-documented therapeutic effects and mechanisms of its parent compound, α-terpineol, as a predictive model for the potential bioactivities of terpinyl formate. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to support further research and development in this area.

Introduction

Terpinyl formate (C₁₁H₁₈O₂) is a naturally occurring monoterpenoid ester known for its pleasant floral and fruity aroma, leading to its use in the fragrance and flavor industries.[1][2] It is structurally derived from α-terpineol and formic acid.[3] Beyond its sensory characteristics, emerging evidence suggests that terpinyl formate possesses a range of biological activities that warrant investigation for their therapeutic potential. This guide will delve into the scientific literature to provide a detailed technical overview of these potential effects.

Antimicrobial Effects

Terpinyl formate has demonstrated notable antimicrobial properties against a variety of microorganisms.[4] The primary mechanism of action is believed to be the disruption of microbial cell membranes, leading to increased permeability, leakage of intracellular contents, and ultimately cell lysis and death.[3][5]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of terpinyl formate and its parent compound, α-terpineol, has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against various pathogens.

| Compound | Microorganism | MIC | MBC | Reference |

| Terpinyl Formate | Staphylococcus aureus | 0.5% | - | [5] |

| Escherichia coli | 1.0% | - | [5] | |

| Pseudomonas aeruginosa | 1.5% | - | [5] | |

| α-Terpineol | Escherichia coli (CMCC (B) 44102) | 0.78 µL/mL | 0.78 µL/mL | [6][7] |

| Salmonella enteritidis | 1.56 µL/mL | 3.13 µL/mL | [6] | |

| Staphylococcus aureus | 1.56 µL/mL | 3.13 µL/mL | [6] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

A common method to determine the MIC of an antimicrobial agent is the broth microdilution assay.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli, S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compound: The test compound (terpinyl formate or α-terpineol) is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling and Mechanistic Pathway

The antimicrobial action of terpinyl formate and α-terpineol primarily targets the bacterial cell envelope.

Antioxidant Effects

Terpinyl formate exhibits antioxidant properties by scavenging free radicals and reactive oxygen species (ROS), which are implicated in cellular damage and various pathologies.[5]

Quantitative Data: Antioxidant Activity

The antioxidant capacity is often evaluated using in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

| Compound | Assay | IC50 Value (µg/mL) | Reference |

| Terpinyl Formate | DPPH Radical Scavenging | 20 | [5] |

| ABTS Radical Scavenging | 15 | [5] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: A solution of DPPH in methanol is prepared to a specific concentration, resulting in a deep violet solution.

-

Sample Preparation: The test compound (terpinyl formate) is dissolved in a suitable solvent and prepared at various concentrations.

-

Reaction Mixture: The sample solutions are mixed with the DPPH solution and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Experimental Workflow

Anti-inflammatory and Analgesic Effects

While direct studies on the anti-inflammatory and analgesic effects of terpinyl formate are limited, extensive research on its parent compound, α-terpineol, provides a strong basis for its potential in these areas. α-Terpineol has been shown to possess significant anti-inflammatory and analgesic properties.[8][9]

Insights from α-Terpineol Studies

-

Anti-inflammatory Action: α-Terpineol has been demonstrated to reduce the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[9][10] This effect is partly mediated through the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway.[11][12]

-

Analgesic Effect: In animal models of neuropathic pain, α-terpineol has been shown to attenuate hyperalgesia and allodynia.[5][9] This analgesic effect is associated with the suppression of spinal microglial cell activation and a reduction in the levels of inflammatory cytokines in the spinal cord.[5][9]

Experimental Protocol: In Vivo Model of Neuropathic Pain (Chronic Constriction Injury)

This protocol, used to evaluate α-terpineol, can be adapted for terpinyl formate.

-

Induction of Neuropathic Pain: In rats, under anesthesia, the sciatic nerve is exposed, and loose ligatures are placed around it to induce a chronic constriction injury (CCI).

-

Drug Administration: The test compound (α-terpineol or terpinyl formate) is administered, for example, intraperitoneally, daily for a set period (e.g., 14 days).

-

Behavioral Testing:

-

Mechanical Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold to a non-noxious stimulus.

-

Thermal Hyperalgesia: Evaluated using the Hargreaves test to measure the paw withdrawal latency to a thermal stimulus.

-

-

Biochemical and Immunohistochemical Analysis: At the end of the treatment period, spinal cord tissue is collected to measure the levels of inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA and to assess microglial activation via Iba1 immunostaining.[5][9]

Implicated Signaling Pathway: NF-κB in Inflammation

Anticancer Potential

The anticancer potential of terpinyl formate has not been extensively studied. However, research on terpenoids, including α-terpineol, suggests potential anticancer activities.[11] α-Terpineol has been shown to exhibit cytotoxic effects against various tumor cell lines, including small cell lung carcinoma.[13] The proposed mechanism involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in cancer cell survival and proliferation.[4][11]

Insights from α-Terpineol Studies

-

Cytotoxicity: α-Terpineol has demonstrated dose-dependent cytotoxic effects against a panel of human tumor cell lines.[13]

-

Mechanism of Action: The anticancer activity of α-terpineol is linked to the suppression of NF-κB translocation and activity, leading to the downregulation of NF-κB-related genes involved in inflammation and cell survival.[4][11]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Cancer cell lines (e.g., A549, HCT-116) are cultured in appropriate media and seeded in 96-well plates.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., α-terpineol) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Conclusion and Future Directions

Terpinyl formate presents a promising profile of potential therapeutic effects, particularly in the antimicrobial and antioxidant realms, with plausible anti-inflammatory and analgesic activities inferred from its parent compound, α-terpineol. The data summarized in this guide underscore the need for further dedicated research on terpinyl formate to elucidate its specific mechanisms of action and to validate its therapeutic potential in preclinical and clinical studies. Future investigations should focus on in-depth mechanistic studies, comprehensive in vivo efficacy and safety evaluations, and pharmacokinetic profiling of terpinyl formate to fully ascertain its viability as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Terpinyl formate | 2153-26-6 | Benchchem [benchchem.com]

- 4. Alpha terpineol: a potential anticancer agent which acts through suppressing NF-kappaB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analgesic effect of α-terpineol on neuropathic pain induced by chronic constriction injury in rat sciatic nerve: Involvement of spinal microglial cells and inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of α-terpineol may induce morphostructural alterations in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. caringsunshine.com [caringsunshine.com]

- 9. Analgesic effect of α-terpineol on neuropathic pain induced by chronic constriction injury in rat sciatic nerve: Involvement of spinal microglial cells and inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alpha Terpineol: A Potential Anticancer Agent which Acts through Suppressing NF-κB Signalling | Anticancer Research [ar.iiarjournals.org]

- 12. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ar.iiarjournals.org [ar.iiarjournals.org]

Unraveling the Antimicrobial Action of Terpinyl Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpinyl formate, a monoterpene ester, is emerging as a compound of interest in the search for novel antimicrobial agents. While direct research on its specific mechanism of action is limited, a comprehensive analysis of its constituent components—terpineol and formic acid—and structurally related terpene esters provides a strong hypothetical framework for its antimicrobial efficacy. This technical guide synthesizes the available evidence to propose a multi-faceted mechanism centered on microbial membrane disruption and intracellular acidification. This document details the probable molecular interactions, summarizes quantitative efficacy data from related compounds, outlines key experimental protocols for mechanism-of-action studies, and provides visual representations of the proposed pathways and workflows.

Introduction

The rise of antimicrobial resistance necessitates the exploration of new chemical entities with novel mechanisms of action. Terpenoids, a diverse class of natural products, have long been recognized for their broad-spectrum antimicrobial properties.[1][2] Terpinyl formate (C₁₁H₁₈O₂), an ester of terpineol, combines the lipophilic character of a terpene alcohol with the acidic potential of formic acid.[3][4] This structure suggests a dual-action antimicrobial strategy. This guide posits that terpinyl formate's primary mechanism involves the disruption of microbial cell membrane integrity, driven by the terpinyl moiety, potentially followed by the hydrolysis of the ester bond within the microbial cell, releasing formic acid and terpineol to exert further antimicrobial effects.

Proposed Core Mechanism of Action

The antimicrobial activity of terpinyl formate is likely a synergistic interplay of its parent alcohol (terpineol) and carboxylic acid (formic acid). The proposed mechanism can be broken down into two primary stages: membrane disruption and intracellular disruption.

Stage 1: Disruption of the Microbial Cell Membrane

The lipophilic nature of the terpinyl group is the primary driver for the initial interaction with the microbial cell envelope.[5] This interaction is hypothesized to cause significant structural and functional damage through several processes:

-

Intercalation and Fluidity Alteration: The bulky terpinyl group is expected to insert into the phospholipid bilayer of the microbial cell membrane. This intercalation disrupts the ordered structure of the membrane, increasing its fluidity and permeability.[6] Studies on the related compound α-terpineol have demonstrated its capacity to alter membrane fluidity, leading to a less ordered, more permeable state.[6]

-

Loss of Ion Gradients and Depolarization: The increased permeability leads to an uncontrolled leakage of essential ions (such as K⁺ and H⁺) and small molecules from the cytoplasm.[7] This dissipates the crucial proton motive force (PMF) across the membrane, which is essential for ATP synthesis and active transport. The resulting membrane depolarization is a key factor in cell death.[7][8]

-

Structural Damage: Electron microscopy studies of bacteria treated with α-terpineol show significant morphological changes, including cell wall and membrane rupture, leading to the release of cytoplasmic contents and cell lysis.[7][9] A commercial source directly states that terpinyl formate disrupts the cell membrane, leading to cell lysis and death.[3]

Stage 2: Intracellular Disruption

Following membrane permeabilization or transport into the cell, terpinyl formate may undergo hydrolysis, catalyzed by microbial esterases, into α-terpineol and formic acid.

-

Intracellular Acidification by Formic Acid: Formic acid, as a weak organic acid, is more lipid-soluble in its undissociated state, allowing it to cross the now-compromised cell membrane.[10] Once inside the more alkaline cytoplasm, it dissociates, releasing a proton (H⁺) and the formate anion.[11] This process leads to a significant drop in intracellular pH, which can denature proteins, inhibit critical enzymes, disrupt metabolic pathways, and ultimately lead to cell death.[10][12]

-

Intracellular Actions of α-Terpineol: The released α-terpineol within the cytoplasm could further disrupt intracellular processes and membrane-bound enzyme complexes, such as those involved in the respiratory chain.[7]

The proposed multi-target mechanism is a key advantage, as it is less likely to induce rapid microbial resistance compared to single-target antibiotics.[5]

Quantitative Data: Antimicrobial Efficacy of Related Compounds

Direct and comprehensive quantitative data for terpinyl formate is not extensively available in peer-reviewed literature. However, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for its parent compound, α-terpineol, have been established against a range of pathogens. These values provide a benchmark for the expected potency of terpinyl formate.

| Compound | Microorganism | MIC | MBC | Reference(s) |

| α-Terpineol | Escherichia coli (CMCC (B) 44102) | 0.78 µL/mL | 0.78 µL/mL | [7] |

| Salmonella enteritidis | 1.56 µL/mL | 3.13 µL/mL | [7] | |

| Staphylococcus aureus | 1.56 µL/mL | 3.13 µL/mL | [7] | |

| Formic Acid (as ProPhorce) | Campylobacter jejuni | 500–1000 mg/L | - | |

| Escherichia coli | >20,000 mg/L (as Sodium Formate) | - | [13] | |

| Salmonella Typhimurium | >20,000 mg/L (as Sodium Formate) | - | [13] | |

| Terpinen-4-ol | Staphylococcus aureus | 0.25% (v/v) | 0.5% (v/v) | [14] |

Note: The efficacy of formic acid is highly dependent on pH. The data for sodium formate suggests lower activity of the dissociated form against certain bacteria.

Signaling Pathways and Molecular Interactions

No specific signaling pathways have been identified for terpinyl formate. However, based on related compounds, two areas of interaction are plausible:

Disruption of Quorum Sensing

Terpenoids like terpinen-4-ol have been shown to interfere with quorum sensing (QS) systems in bacteria such as Pseudomonas aeruginosa.[15] QS is a cell-to-cell communication mechanism that regulates virulence factor production and biofilm formation. By inhibiting QS, these compounds can reduce pathogenicity without directly killing the bacteria, an approach that may exert less selective pressure for resistance. It is plausible that terpinyl formate could exhibit similar quorum quenching activities.

Caption: Proposed inhibition of Quorum Sensing (QS) by Terpinyl Formate.

Interference with Electron Transport Chain

The disruption of the cell membrane's proton motive force directly impacts the electron transport chain (ETC), which is vital for cellular respiration and energy production. By causing proton leakage, terpinyl formate would uncouple oxidative phosphorylation, leading to a sharp decrease in intracellular ATP levels.[6] This energy deficit cripples essential cellular processes, contributing to cell death.

Experimental Protocols

Investigating the antimicrobial mechanism of terpinyl formate would involve a series of established assays. The following protocols, adapted from studies on related terpenoids, are recommended.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This foundational assay quantifies the antimicrobial potency of the compound.

-

Preparation: Prepare a two-fold serial dilution of terpinyl formate in a suitable solvent (e.g., DMSO), and then in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) to each well. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of terpinyl formate that completely inhibits visible growth.[7]

-

MBC Determination: Aliquots from wells showing no growth are plated onto nutrient agar. After incubation, the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum is the MBC.[7]

Cell Membrane Permeability Assay

This assay measures the compound's ability to damage the cell membrane using fluorescent probes.

-

Outer Membrane Permeability (for Gram-negative bacteria):

-

Wash and resuspend mid-log phase bacteria in a buffer (e.g., HEPES).

-

Add the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of membranes.

-

Add terpinyl formate at various concentrations.

-

Measure the increase in fluorescence intensity over time. A rapid increase indicates that the compound has disrupted the outer membrane, allowing NPN to enter and bind to the cytoplasmic membrane.[6]

-

-

Inner (Cytoplasmic) Membrane Permeability:

-

Use the fluorescent dye Propidium Iodide (PI), which cannot cross intact membranes.

-

Treat bacterial cells with terpinyl formate.

-

Add PI and measure fluorescence. An increase in fluorescence indicates that the cytoplasmic membrane has been compromised, allowing PI to enter and intercalate with nucleic acids.[6]

-

Membrane Potential Assay

This assay assesses the dissipation of the membrane's electrical potential.

-

Preparation: Resuspend bacterial cells in a buffer containing a membrane potential-sensitive dye, such as DiSC₃(5). This dye is quenched when it accumulates in polarized membranes.

-

Treatment: Add terpinyl formate to the cell suspension.

-

Measurement: Monitor the increase in fluorescence over time. Disruption of the membrane potential causes the dye to be released into the medium, resulting in an increase in fluorescence.[8]

Experimental and Logical Workflows

A systematic approach is crucial for elucidating the mechanism of action. The following workflow outlines the logical progression from initial screening to detailed mechanistic studies.

References

- 1. Terpene Derivatives as a Potential Agent against Antimicrobial Resistance (AMR) Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 3. Terpinyl formate | 2153-26-6 | Benchchem [benchchem.com]

- 4. Terpinyl formate | C11H18O2 | CID 16537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Complexation of Terpenes for the Production of New Antimicrobial and Antibiofilm Molecules and Their Encapsulation in Order to Improve Their Activities | MDPI [mdpi.com]

- 6. Antibacterial activity and mechanisms of α-terpineol against foodborne pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial activity of α-terpineol may induce morphostructural alterations in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Formic acid, an organic acid food preservative, induces viable-but-non-culturable state, and triggers new Antimicrobial Resistance traits in Acinetobacter baumannii and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synergism Between α-Terpineol and Terpinen-4-ol Potentiates Antivirulence Response Against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Menth-1-en-8-yl formate, also known as α-terpinyl formate, is a p-menthane monoterpenoid ester with emerging interest in the fields of pharmacology and drug development. As a derivative of the well-studied monoterpene alcohol α-terpineol, this formate ester exhibits a range of biological activities, including antimicrobial and antioxidant properties. This technical guide provides a comprehensive overview of p-menth-1-en-8-yl formate, covering its chemical classification, synthesis methodologies, and known biological effects. Detailed experimental protocols, comparative data with related compounds, and insights into its potential mechanisms of action are presented to facilitate further research and development.

Chemical Classification and Properties